molecular formula C8H15NOS2 B14417909 S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate CAS No. 82125-90-4

S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate

Cat. No.: B14417909
CAS No.: 82125-90-4
M. Wt: 205.3 g/mol
InChI Key: IIAMFFAFIDDLQU-UHFFFAOYSA-N
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Description

S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate: is an organic compound with the molecular formula C₇H₁₅NOS₂ It is known for its unique structural features, which include a thioester linkage and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate typically involves the reaction of ethanethioic acid with 3-(methylamino)propyl ethanethioate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include ethanethioic acid, methylamine, and appropriate solvents such as methanol or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps such as distillation or recrystallization may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: Its thioester linkage is similar to those found in certain biological molecules, making it a useful model compound .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development and as a potential pharmacological agent .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .

Comparison with Similar Compounds

Uniqueness: S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate is unique due to its combination of a thioester linkage and an amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

82125-90-4

Molecular Formula

C8H15NOS2

Molecular Weight

205.3 g/mol

IUPAC Name

S-[3-[ethanethioyl(methyl)amino]propyl] ethanethioate

InChI

InChI=1S/C8H15NOS2/c1-7(11)9(3)5-4-6-12-8(2)10/h4-6H2,1-3H3

InChI Key

IIAMFFAFIDDLQU-UHFFFAOYSA-N

Canonical SMILES

CC(=S)N(C)CCCSC(=O)C

Origin of Product

United States

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